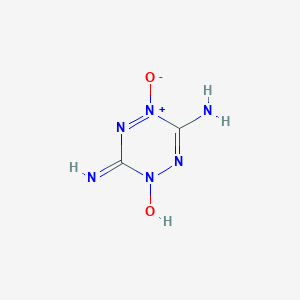

1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide

Description

Contextualization within High-Nitrogen Heterocyclic Chemistry

High-nitrogen heterocyclic compounds are a class of molecules that are fundamental to various areas of chemical science, including pharmaceuticals and materials science. nih.gov These compounds are characterized by a ring structure containing a high proportion of nitrogen atoms. mdpi.com The 1,2,4,5-tetrazine (B1199680) ring, a six-membered aromatic ring with four nitrogen atoms, is a prominent scaffold in this category. mdpi.comsciengine.com Compounds based on the 1,2,4,5-tetrazine framework are known for their high nitrogen content, good thermal stability, and often, a favorable balance between energy and mechanical stability. sciengine.comnih.gov The study of 1,2,4,5-tetrazine-3,6-diamine, 1,4-dioxide falls squarely within this domain, representing a key example of how functionalization of the core tetrazine ring can lead to materials with desirable properties. sciengine.com

Prominence in Advanced Energetic Materials Science

The field of energetic materials, which encompasses explosives, propellants, and pyrotechnics, is constantly seeking new compounds that offer improved performance and safety characteristics. researchgate.netlanl.gov this compound has emerged as a compound of significant interest in this area. aip.orgunt.eduosti.gov Its high nitrogen content is a primary contributor to its energetic nature, as the decomposition of such molecules releases a substantial amount of energy in the form of nitrogen gas. Researchers are particularly interested in its potential as an insensitive energetic material, meaning it is less susceptible to accidental detonation from stimuli like impact or friction. aip.orgsciengine.comunt.edu Studies have shown that its shock sensitivity is lower than that of some traditional explosives, making it a subject of investigation for applications where safety is a paramount concern. aip.orgunt.edu

Foundational Structural Attributes Influencing Research Trajectories

The specific arrangement of atoms and functional groups within this compound dictates its chemical behavior and has guided the direction of its research.

A key structural feature of this compound is the presence of N-oxide moieties, which gives it a zwitterionic character. An N-oxide is a functional group where an oxygen atom is bonded to a nitrogen atom. The introduction of N-oxides into heterocyclic rings is a recognized strategy for enhancing the density and oxygen balance of energetic materials. researchgate.net In this compound, the N-oxide groups act as an internal oxidizer, which is balanced by the fuel character of the amino groups. This intramolecular balance is a crucial factor in its energetic properties.

The molecular formula of this compound is C₂H₄N₆O₂. The high proportion of nitrogen in its structure is a defining characteristic of many energetic materials. mdpi.com The decomposition of high-nitrogen compounds is energetically favorable, leading to the formation of the very stable dinitrogen molecule (N₂), releasing a significant amount of energy. This inherent energetic potential, combined with its other structural features, makes it a compelling subject for ongoing research and development in the field of advanced materials. sciengine.com

Research Data on Energetic Properties

The following table summarizes key energetic properties of this compound (LAX-112) in comparison to other energetic materials.

| Compound | Oxygen Balance (%) | Decomposition Onset (°C) | Detonation Velocity (m/s) |

| LAX-112 | -45.7 | 134 | ~8,900 sciengine.com |

| BTATz | -64.5 | 318 | ~8,900 |

| TKX-50 | -15.9 | 221 | 9,698 |

| LLM-105 | -32.3 | 345 | 8,570 |

Data sourced from comparative tables in the provided literature. sciengine.com

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxido-1,2,4,5-tetrazine-1,4-diium-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6O2/c3-1-5-8(10)2(4)6-7(1)9/h(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACDXDCAJMKERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=N[N+](=C(N=[N+]1[O-])N)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343301 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153757-93-8 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Mechanistic Pathways of 1,2,4,5 Tetrazine 3,6 Diamine, 1,4 Dioxide

Fundamental Reaction Profiles

The reactivity of 1,2,4,5-tetrazine-3,6-diamine, 1,4-dioxide is characterized by a range of transformations that highlight its versatility in synthetic applications.

Oxidative Transformations

The oxidation of the parent compound, 3,6-diamino-1,2,4,5-tetrazine, is a key process for the synthesis of this compound. This transformation is typically achieved using a mixture of hydrogen peroxide and acetic acid under reflux conditions. The mechanism involves electrophilic substitution at the nitrogen atoms of the tetrazine ring, followed by oxidation to form the dioxide. The use of excess hydrogen peroxide (at least three equivalents) is crucial for ensuring the complete oxidation of the starting material.

Further oxidation of this compound can lead to the formation of other nitrogen oxides. For instance, the oxidation of 3,6-diamino-1,2,4,5-tetrazine with most peracids yields 3,6-diamino-1,2,4,5-tetrazine 1,4-dioxide as the primary product. zendy.ioresearchgate.net However, using a stronger oxidizing agent like peroxytrifluoroacetic acid can result in the formation of 3,6-diamino-1,2,4,5-tetrazine 1-oxide as the major product, along with a minor amount of 3-amino-6-nitro-1,2,4,5-tetrazine 2,4-dioxide. zendy.ioresearchgate.net

The following table summarizes the key findings from oxidation studies of 3,6-diamino-1,2,4,5-tetrazine:

| Oxidizing Agent | Major Product | Minor Product |

| Most Peracids | 3,6-diamino-1,2,4,5-tetrazine 1,4-dioxide | - |

| Peroxytrifluoroacetic Acid | 3,6-diamino-1,2,4,5-tetrazine 1-oxide | 3-amino-6-nitro-1,2,4,5-tetrazine 2,4-dioxide |

Reductive Processes

The reduction of this compound can lead to the formation of various amines and other derivatives. This reductive potential is a key aspect of its chemical reactivity. For example, some thiols can induce the reduction of the tetrazine ring to a 1,4-dihydro-s-tetrazine, with the concurrent oxidation of the thiol to a disulfide. nih.gov This redox process highlights the electron-accepting nature of the tetrazine core.

Nucleophilic and Electrophilic Substitution Reactions

The 1,2,4,5-tetrazine (B1199680) ring is highly electron-deficient, making it susceptible to attack by nucleophiles. youtube.com This reactivity allows for substitution reactions where atoms or groups on the ring can be replaced. While specific studies on the nucleophilic and electrophilic substitution reactions of this compound are not extensively detailed in the provided search results, the general reactivity of the tetrazine ring suggests that such transformations are plausible. The electron-withdrawing nature of the N-oxide groups would further enhance the electrophilicity of the tetrazine ring, making it even more reactive towards nucleophiles.

Mechanistic Investigations of Complex Transformations

The unique electronic properties of the 1,2,4,5-tetrazine ring system facilitate a number of complex chemical transformations, which have been the subject of detailed mechanistic studies.

Nucleophilic Additions to the 1,2,4,5-Tetrazine Ring

The electron-deficient nature of the 1,2,4,5-tetrazine ring makes it a prime candidate for nucleophilic addition reactions. youtube.com For instance, the reaction of 3,6-disubstituted 1,2,4,5-tetrazines with carbon nucleophiles like organolithium or Grignard reagents results in the addition of an organic group to a ring nitrogen atom, forming 1,4-dihydrotetrazines. youtube.com The parent compound, 1,2,4,5-tetrazine-3,6-diamine, reacts with hydrazine (B178648) to produce 3,6-dihydrazino-1,2,4,5-tetrazine.

A noteworthy discovery is the unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, a reaction promoted by the hydrogen bonding of hexafluoroisopropanol (HFIP). nih.gov This reaction proceeds under mild conditions and constitutes a formal [4+2] cycloaddition across two nitrogen atoms (N1 and N4) of the tetrazine ring. nih.gov This is followed by a formal retro [4+2] cycloaddition, leading to the loss of a nitrile and subsequent aromatization to yield a 1,2,4-triazine (B1199460) derivative. nih.gov

Inverse Electron Demand Diels-Alder Cycloaddition Reactions

1,2,4,5-tetrazines are highly reactive dienes in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govrsc.orgsigmaaldrich.com This type of [4+2] cycloaddition is particularly effective with electron-rich dienophiles. nih.gov The reaction kinetics are governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the tetrazine. rsc.org

The reaction typically proceeds through the formation of a strained bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction with the elimination of a molecule of nitrogen to give a 4,5-dihydropyridazine. rsc.org This intermediate can then either isomerize to a 1,4-dihydro-isomer or be oxidized to a pyridazine (B1198779). rsc.org When an alkyne is used as the dienophile, the corresponding pyridazine is formed directly. rsc.org

The electron-deficient character of the tetrazine ring is crucial for these reactions. nih.gov For example, unsymmetrical 1,2,4,5-tetrazines with electron-withdrawing sulfoxide (B87167) groups exhibit significantly greater reactivity than their corresponding sulfide (B99878) analogs. nih.gov This enhanced reactivity allows for reactions to occur under milder conditions and with a broader range of dienophiles. nih.gov

The following table summarizes the key aspects of the IEDDA reactions involving 1,2,4,5-tetrazines:

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition (Inverse Electron Demand) |

| Diene | 1,2,4,5-Tetrazine |

| Dienophile | Electron-rich alkenes or alkynes |

| Mechanism | Initial cycloaddition to form a bicyclic intermediate, followed by retro-Diels-Alder reaction with N₂ elimination. |

| Products | Dihydropyridazines or pyridazines |

| Reactivity Drivers | Electron-deficient nature of the tetrazine ring. |

Regiochemical Selectivity: Preferential 3,6- vs. 1,4-Cycloaddition Modes

The cycloaddition reactions of 1,2,4,5-tetrazines typically occur across the C3 and C6 positions in a [4+2] manner with dienophiles. However, groundbreaking research has demonstrated that the regioselectivity can be dramatically altered to favor a formal [4+2] cycloaddition across the N1 and N4 atoms. nih.govnih.gov This unprecedented shift in reactivity is highly dependent on the reaction conditions, particularly the solvent employed. nih.govnih.gov

While the conventional 3,6-cycloaddition is a hallmark of tetrazine chemistry, the alternative 1,4-cycloaddition pathway opens new avenues for the synthesis of novel heterocyclic systems, specifically 1,2,4-triazine derivatives. nih.govnih.govdicp.ac.cn This formal 1,4-cycloaddition proceeds through a [4+2] cycloaddition across the nitrogen atoms, followed by a retro [4+2] cycloaddition that expels a nitrile and leads to aromatization. nih.govnih.gov To date, a documented example of a [4+2] cycloaddition across the nitrogen atoms of a 1,2,4,5-tetrazine was previously unknown. dicp.ac.cn

Catalytic Effects: Solvent Hydrogen Bonding Assistance in Cycloadditions

The pivotal factor governing the switch between 3,6- and 1,4-cycloaddition pathways is the hydrogen-bonding capability of the solvent. nih.govnih.gov Studies have revealed that highly acidic, non-nucleophilic fluorinated alcohols, such as hexafluoroisopropanol (HFIP), can activate the tetrazine ring for cycloaddition through hydrogen bonding. nih.gov This interaction is not merely a rate enhancement but a fundamental alteration of the reaction's mode. nih.gov

In less acidic protic solvents like methanol (B129727) (MeOH), the conventional 3,6-cycloaddition is exclusively observed. nih.govnih.gov However, in HFIP, a clean switch to the formal 1,4-cycloaddition occurs. nih.govdicp.ac.cn This phenomenon is attributed to the extent of the hydrogen-bonding interaction between the solvent and the tetrazine, which is significantly stronger with HFIP (pKa = 9.3) compared to methanol (pKa = 15.5). nih.govdicp.ac.cn Experimental evidence from ¹H NMR studies shows a pronounced downfield chemical shift of the HFIP alcohol proton upon titration with a tetrazine derivative, confirming this strong hydrogen-bonding interaction. nih.govdicp.ac.cn

The catalytic effect of HFIP is unique; its ability to hydrogen bond and activate the tetrazine is coupled with its low nucleophilicity and weak acidity, which prevents unwanted side reactions with the starting materials. dicp.ac.cn

Table 1: Solvent Effect on the Regioselectivity of Cycloaddition

| Solvent | pKa | Predominant Cycloaddition Mode |

|---|---|---|

| Methanol (MeOH) | 15.5 | 3,6-Cycloaddition |

| Hexafluoroisopropanol (HFIP) | 9.3 | Formal 1,4-Cycloaddition |

This table illustrates the dramatic shift in cycloaddition regioselectivity based on the pKa of the solvent, highlighting the unique catalytic effect of HFIP.

Nitration Chemistry and Positional Selectivity of Exocyclic Amine Moieties

The introduction of nitro groups into the structure of 1,2,4,5-tetrazine derivatives is a key strategy for the development of energetic materials, as it improves the oxygen balance of the molecule. nih.gov Studies on the nitration of 3,6-diamino-1,2,4,5-tetrazine derivatives have shown a distinct positional selectivity. nih.gov

Research involving the nitration of N(3),N(6)-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine and its methylated analog using a ¹⁵N-labeled nitrating agent definitively demonstrated that nitration occurs exclusively on the exocyclic secondary amine groups. nih.gov This finding is crucial for the rational design of new energetic compounds with predictable structures and properties.

In a related study, the nitration of N(3),N(6)-Bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine with a nitric acid-acetic anhydride (B1165640) mixture also resulted in the formation of a derivative nitrated on the heterocyclic substituent, specifically producing N(3),N(6)-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine. nih.gov These examples underscore the predictable nature of nitration on the exocyclic amino functionalities or the attached heterocyclic rings, rather than on the core tetrazine ring itself.

Role as a Versatile Synthon in Organic Synthesis

The unique reactivity of the 1,2,4,5-tetrazine scaffold, including that of this compound, positions it as a highly versatile synthon in organic synthesis. Its ability to undergo inverse electron-demand Diels-Alder reactions makes it a valuable component in the field of bioorthogonal chemistry for applications such as cellular labeling and detection. nih.gov

The tunable reactivity of tetrazines, achieved by varying substituents, allows for staged labeling experiments. nih.gov Furthermore, the discovery of the solvent-controlled switch between 3,6- and 1,4-cycloaddition pathways significantly expands its synthetic utility. nih.gov This novel reactivity provides a simple and efficient one-step method for the synthesis of 1,2,4-triazines from readily available starting materials under mild conditions. nih.govnih.gov The ability to direct the cycloaddition to either the C3/C6 or N1/N4 positions simply by choosing the appropriate solvent offers a powerful tool for synthetic chemists to construct diverse heterocyclic frameworks. nih.gov

The synthesis of various 3,6-disubstituted-1,2,4,5-tetrazines is well-established, providing access to a wide range of building blocks for different applications. nih.govresearchgate.net These synthetic routes, which can be adapted to produce both symmetric and asymmetric tetrazines, further enhance the versatility of this class of compounds as synthons. nih.gov

Computational and Theoretical Approaches to 1,2,4,5 Tetrazine 3,6 Diamine, 1,4 Dioxide Research

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic characteristics and potential reactivity of 1,2,4,5-tetrazine-3,6-diamine, 1,4-dioxide. These approaches model the molecule at the subatomic level, providing insights into bonding, charge distribution, and interaction energies.

Density Functional Theory (DFT) is a widely used computational method for studying energetic materials due to its favorable balance of accuracy and computational cost. scielo.org.za Researchers have employed DFT to investigate the monomer and dimer structures of this compound. scielo.org.zaajol.info

Studies have utilized the B3LYP functional with the 6-311++G** basis set to obtain fully optimized molecular geometries. scielo.org.zaresearchgate.net Vibrational frequency calculations are subsequently performed to ensure that the optimized structures correspond to true energy minima on the potential energy surface, confirmed by the absence of imaginary frequencies. scielo.org.zaajol.info Such calculations are crucial for understanding the stability of different conformations. For instance, the analysis of intermolecular interactions in dimers reveals that strong hydrogen bonds are the dominant stabilizing force. scielo.org.zaresearchgate.net

Table 1: Calculated Interaction Energies for Dimers of this compound

| Dimer Configuration | Calculation Method | Corrected Binding Energy (kJ mol⁻¹) |

|---|---|---|

| Dimer II (Most Stable) | B3LYP/6-311++G** | -42.38 |

| Dimer III | B3LYP/6-311++G** | Not specified |

| Dimer IV | B3LYP/6-311++G** | Not specified |

| Dimer II (Most Stable) | M062X/6-311++G** | Higher than B3LYP |

| Dimer IV | MP2/6-311++G** | Lower than B3LYP |

Data sourced from a density functional theoretical study on the compound's dimers. scielo.org.za

While DFT is a workhorse, high-level ab initio methods provide a pathway to more accurate results, albeit at a greater computational expense. These methods are based on solving the Schrödinger equation without empirical parameterization. The Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to incorporate electron correlation.

For this compound, single-point energy calculations have been performed at the MP2/6-311++G** level on geometries previously optimized with DFT methods. researchgate.net This approach helps to refine the calculated interaction energies. It has been observed that intermolecular interaction energies calculated with the MP2 method are typically larger than those from the B3LYP functional with the same basis set. scielo.org.za However, in one specific dimer configuration (structure IV), the energy calculated with MP2 was actually lower than the B3LYP result. scielo.org.za The application of ab initio methods is also seen in studies of related tetrazine compounds, where methods like MNDO and ab initio calculations in a 6-31G++ basis were used to investigate the aromaticity of the tetrazine ring. osi.lv

Semi-empirical quantum chemistry methods, such as MNDO, simplify calculations by incorporating experimental parameters (parameterization) to approximate certain integrals. osi.lv This reduction in computational demand makes them suitable for preliminary analysis or for studying very large molecular systems, such as clusters or complex crystalline structures, where high-level ab initio or even DFT calculations would be prohibitively time-consuming. While specific studies applying semi-empirical methods directly to this compound are not prominent in the reviewed literature, their use on related heterocycles like 3,6-diphenyl-1,2,4,5-tetrazine (B188303) demonstrates their utility in the field. osi.lv They can provide valuable qualitative insights into electronic structure and properties for larger-scale simulations.

Thermochemical Property Predictions

A primary goal of theoretical chemistry in the field of energetic materials is the prediction of thermochemical properties, which are directly related to explosive performance and stability.

The heat of formation (HOF) is a critical parameter that quantifies the energy stored within a molecule. A high positive HOF is a key characteristic of many high-nitrogen energetic materials. scielo.org.za For this compound, a positive enthalpy of formation of 164 kJ mol⁻¹ has been reported. scielo.org.za

Theoretical calculations are a primary means of estimating HOFs for novel compounds. Isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved, are a common and reliable method. For related energetic tetrazine derivatives, HOFs have been calculated using the B3LYP functional with the 6-311+G(d,p) basis set, yielding highly positive values that indicate significant energy content. rsc.org These calculated HOFs are then used as input for codes like EXPLO5 to predict detonation parameters. rsc.orgznaturforsch.com

Table 2: Energetic Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Enthalpy of Formation | 164 kJ mol⁻¹ | Reported Value scielo.org.za |

| Density | 1.834 g cm⁻³ | Reported Value scielo.org.za |

| Detonation Velocity | 8.26 km s⁻¹ | Reported Value scielo.org.za |

| Detonation Pressure | 24.2 GPa | Reported Value scielo.org.za |

| Calculated Detonation Velocity | 7.79 km s⁻¹ | B3LYP/6-311++G** scielo.org.za |

Understanding the energetic landscape involves identifying stable isomers, conformers, and intermolecular aggregates (like dimers) and determining their relative energies. For this compound, computational studies have identified at least three stable dimer structures. scielo.org.zaajol.info

The analysis of these dimers provides insight into the intermolecular forces that govern the crystal packing and, consequently, the material's density and sensitivity. The binding energies of these dimers have been calculated, with the most stable configuration having a corrected binding energy of -42.38 kJ mol⁻¹ as determined by DFT calculations. scielo.org.zaajol.info This strong interaction is primarily attributed to hydrogen bonding. scielo.org.za Furthermore, by calculating the changes in thermodynamic properties (enthalpy, entropy, and Gibbs free energy) from the monomer to the dimer, researchers can predict the spontaneity of these interactions. It has been shown that the dimerization process for the most stable dimer of LAX-112 can occur spontaneously at room temperature. scielo.org.zaresearchgate.net

Reaction Pathway and Transition State Analysis

The study of reaction pathways and the analysis of transition states are critical for predicting the stability and decomposition mechanisms of energetic compounds. For the 1,2,4,5-tetrazine (B1199680) family, computational methods such as Density Functional Theory (DFT) have been employed to explore their reactivity.

Research on the reactions of 1,2,4,5-tetrazines with enamines has revealed the significant influence of the solvent on the reaction pathway. nih.gov In polar solvents, the reaction typically proceeds through a Diels-Alder cycloaddition across the C3 and C6 carbons of the tetrazine ring. nih.gov However, in a solvent like hexafluoroisopropanol (HFIP), a formal Diels-Alder reaction across the N1 and N4 nitrogens is observed, leading to 1,2,4-triazine (B1199460) products. nih.gov

DFT calculations have elucidated this solvent effect, showing a novel pathway involving C-N bond formation, deprotonation, and a 3,3-sigmatropic rearrangement. nih.gov The HFIP solvent molecule plays a crucial role by favoring the initial C-N bond formation over C-C bond formation, thereby directing the reaction towards the N1/N4 cycloaddition pathway. nih.gov This highlights how computational analysis of transition states can explain and predict reaction selectivity based on environmental conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to correlate the structural features of molecules with their macroscopic properties. For energetic materials, this can include sensitivity, stability, and performance.

The sensitivity of an energetic material to stimuli like impact or friction is a key safety parameter. QSPR models often correlate sensitivity with molecular-level properties such as the charges on nitro groups and bond dissociation energies (BDE) of the weakest bonds.

Bond Dissociation Energy (BDE): BDE is the enthalpy change required to break a specific bond homolytically. wikipedia.org It is a fundamental measure of bond strength. wikipedia.org For energetic materials, the BDE of the trigger linkage—the weakest bond that initiates decomposition—is a critical parameter. Lower BDE values often correlate with higher sensitivity. High-level computational methods are used to calculate BDEs for various bonds within a molecule to identify this trigger linkage. nih.gov While specific BDE values for LAX-112 are not detailed in the provided search results, the general principle involves calculating the energy required to break bonds like C-NO2 or N-NO2, which are common trigger linkages in other energetic materials.

Table 1: Representative Bond Dissociation Energies (General) This table provides general BDE values for context and is not specific to LAX-112.

| Bond Type | Representative BDE (kJ/mol) |

| C−H (in ethane) | 423.0 ± 1.7 |

| O−H (in water, 1st bond) | 497.1 |

| O−H (in hydroxyl radical) | 425.9 |

| C−C (in ethane) | 368 |

| H−H | 435.780 |

Data sourced from multiple references. wikipedia.org

Computational methods can calculate various aromaticity indices, such as Nucleus-Independent Chemical Shift (NICS), to quantify the degree of aromatic character. A higher degree of aromaticity in the parent ring structure generally contributes to greater molecular stability. The 1,2,4,5-tetrazine ring is considered an aromatic system, which is a foundational aspect of the stability observed in its derivatives, including LAX-112. mdpi.com The introduction of amino (-NH2) and N-oxide (-O) groups, as in LAX-112, modifies the electronic structure and, consequently, the aromaticity and stability of the molecule. This balance of a stable aromatic core with high-energy functional groups is a key design principle for modern energetic materials. sciengine.com

Advanced Research Applications and Potentials of 1,2,4,5 Tetrazine 3,6 Diamine, 1,4 Dioxide Based Systems

Innovations in High-Energy Density Materials (HEDMs) Design

Derivatives of 1,2,4,5-tetrazine (B1199680) are a significant class of nitrogen-rich high-energy density materials (HEDMs). mdpi.com These compounds are noted for their high heats of formation, density, and thermal stability, making the tetrazine scaffold a key building block in the development of next-generation energetic materials. mdpi.comsciengine.comresearchgate.net

Strategies for Energy and Performance Enhancement

The pursuit of advanced energetic materials focuses on maximizing energy output while maintaining stability. 1,2,4,5-Tetrazine-3,6-diamine, 1,4-dioxide (LAX-112) represents a strategic approach to HEDM design where oxidizing groups are integrated into the molecule without relying on traditional nitro groups. chemistry-chemists.com The N-oxide groups in its structure are a key feature, enhancing its energetic properties.

Research has shown that LAX-112 possesses a notable heat of formation and a high detonation velocity, initially leading to predictions of even higher performance than what was measured. chemistry-chemists.com The high nitrogen content inherent to the tetrazine ring is a primary source of its energy, as the decomposition releases a significant amount of energy, forming stable N₂ gas. researchgate.net The introduction of N-oxide functionalities serves to improve the oxygen balance, a critical factor for efficient energy release during combustion.

Detonation and Physicochemical Properties

| Compound Name | Property | Value | Reference |

|---|---|---|---|

| This compound (LAX-112) | Oxygen Balance | -45.7% | |

| Thermal Stability (Decomposition Onset) | 134°C | ||

| Impact Insensitivity | Insensitive | sciengine.com | |

| N3,N6-Bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz) | Oxygen Balance | -64.5% | |

| Thermal Stability (Decomposition) | 318°C | ||

| Detonation Velocity (VOD) | ~8,900 m/s |

Development of Insensitive Energetic Materials

A critical challenge in HEDM research is balancing high performance with low sensitivity to external stimuli such as impact, friction, and electrostatic discharge. researchgate.netresearchgate.net Materials that are less susceptible to accidental detonation are known as insensitive energetic materials. The 1,2,4,5-tetrazine scaffold is known to produce compounds with remarkable insensitivity. researchgate.netresearchgate.net

This compound (LAX-112) is a notable example of an insensitive energetic material. sciengine.com It is recognized for its insensitivity to both impact and friction, a highly desirable trait for safe handling and application. sciengine.com This stability is attributed in part to its molecular structure. Theoretical studies using density functional theory (DFT) have investigated the intermolecular interactions of LAX-112 dimers, revealing that strong hydrogen bonds contribute significantly to the stability of the aggregated system. researchgate.net This understanding of intermolecular forces is crucial as they influence properties like density, detonation, and mechanical sensitivity. researchgate.net The development of such compounds highlights a strategy to achieve a favorable balance between safety and energy. nih.gov

Tailoring Oxygen Balance and Combustion Characteristics

The oxygen balance (OB) of an energetic material is a measure of the degree to which it can oxidize its own fuel components (carbon and hydrogen) to CO₂ and H₂O. An optimal oxygen balance is crucial for achieving maximum energy release and influencing combustion products. The incorporation of N-oxide groups in this compound is a deliberate strategy to improve its oxygen balance compared to its non-oxidized parent compounds.

Specifically, LAX-112 has an oxygen balance of -45.7%. While still negative, this is a significant improvement over related non-oxidized tetrazine derivatives like N3,N6-Bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz), which has an OB of -64.5%. This enhancement makes LAX-112 a more efficient energetic material. The low carbon content and high nitrogen content of tetrazine-based materials also contribute to their potential as low-smoke or smoke-free pyrotechnic ingredients. chemistry-chemists.comresearchgate.net The combustion of such materials tends to produce a large volume of gaseous products, primarily stable nitrogen gas, which is beneficial for applications like gas generants. researchgate.netresearchgate.net

Contributions to Advanced Functional Materials

Beyond energetic applications, the unique chemical structure of tetrazine derivatives makes them valuable precursors for other advanced functional materials. Their high nitrogen content is particularly advantageous for creating nitrogen-rich polymers and ceramics.

Precursors for Nitrogen-Rich Polymer Ceramics (e.g., Carbon Nitride)

Nitrogen-rich compounds are sought-after precursors for the synthesis of graphitic carbon nitride (g-C₃N₄), a polymeric semiconductor with high thermal and chemical stability. nih.gov While various precursors like melamine, urea, and guanidine (B92328) hydrochloride are commonly used, nitrogen-rich heterocyclic compounds offer alternative synthetic routes. nih.gov

Research has demonstrated that related tetrazine compounds, such as 3,6-di(azido)-1,2,4,5-tetrazine, can serve as effective single-source precursors for producing nitrogen-rich carbon nitrides. researchgate.net This precursor can yield materials like C₃N₄ and C₃N₅ under relatively mild conditions. researchgate.net The high nitrogen content of the tetrazine ring system makes it an ideal building block for these materials. Although direct use of this compound as a precursor for carbon nitride is not as widely documented, the established use of other tetrazine derivatives underscores the potential of this class of compounds in the synthesis of novel polymer ceramics.

Development of Chemical Sensing Platforms

The versatility of the 1,2,4,5-tetrazine core extends to the field of chemical sensing. Functionalized tetrazines can be incorporated into larger structures, such as metal-organic frameworks (MOFs), to create materials with responsive properties. MOFs are crystalline materials with porous structures that can be designed for specific applications, including the detection of chemical analytes.

In one notable example, a Zr-based MOF, UiO-66, was constructed using a dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate linker. mdpi.com This material demonstrated reversible colorimetric sensing capabilities for nitrous gases. The redox activity of the tetrazine linker enabled sharp and reversible color changes from pink to yellow upon exposure to the gas, providing a clear visual detection mechanism. mdpi.com While this study used a dicarboxylate derivative, it highlights the principle that the 1,2,4,5-tetrazine unit can be functionalized and integrated into sensing platforms, leveraging its inherent electronic properties for the detection of specific molecules.

Design Principles for Tetrazine-Based Colorimetric Probes

The design of colorimetric probes centered around the 1,2,4,5-tetrazine core relies on a few key principles that leverage the unique electronic and reactive nature of the tetrazine ring.

A fundamental design strategy involves the direct utilization of the tetrazine ring as the primary chromophore. The intense color of many tetrazine derivatives, typically ranging from pink to purple, arises from n→π* electronic transitions. The core principle is that a chemical reaction between the tetrazine probe and a specific analyte will disrupt this chromophoric system, leading to a distinct and observable color change.

To achieve selectivity for a particular analyte, recognition sites are strategically incorporated into the tetrazine structure. These sites are functional groups that will selectively interact or react with the target analyte. For instance, in the development of probes for bisulfite (HSO₃⁻), amino groups are attached to the 3 and 6 positions of the tetrazine ring. nih.gov These amino groups can facilitate the interaction with and subsequent nucleophilic attack by the bisulfite ion.

Another important design consideration is ensuring the solubility of the probe in the desired analytical medium, which is often aqueous for environmental or biological applications. The introduction of hydrophilic functional groups, such as amines or carboxylic acids, can enhance water solubility without compromising the sensing capability of the tetrazine core. nih.gov

Furthermore, the electronic properties of the substituents on the tetrazine ring can be tuned to modulate the reactivity and the spectroscopic properties of the probe. Electron-withdrawing or electron-donating groups can influence the energy levels of the molecular orbitals involved in the n→π* transition, thereby affecting the color of the probe and its sensitivity towards an analyte.

While this compound itself is a derivative of 3,6-diamino-1,2,4,5-tetrazine, its primary area of investigation has been as an energetic material. google.com The synthesis of this N-oxide derivative is an oxidation process from its diamino-tetrazine precursor. google.com There is currently a lack of published research demonstrating the direct application of this compound as a colorimetric probe. Its high reactivity and energetic nature may present stability challenges for such applications.

Analytical and Spectroscopic Methodologies in Research on 1,2,4,5 Tetrazine 3,6 Diamine, 1,4 Dioxide

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are foundational tools for characterizing the functional groups and electronic properties of 1,2,4,5-tetrazine-3,6-diamine, 1,4-dioxide. Infrared (IR) spectroscopy is used to identify the specific bonds and functional moieties within the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in observing the electronic transitions, which is particularly useful for monitoring the progress of its synthesis.

Infrared (IR) spectroscopy is a definitive method for identifying the functional groups present in this compound. The analysis of its IR spectrum allows for the confirmation of key structural features, such as N-H bonds in the amino groups, C-N bonds, and the characteristic N-O bonds of the dioxide moieties.

The synthesis and characterization of this compound, often referred to as DATZO2, confirm its structure through methods including IR spectroscopy researchgate.net. The spectrum exhibits distinct absorption bands that correspond to the vibrational frequencies of its specific bonds. The N-H stretching vibrations of the primary amino (-NH₂) groups typically appear as sharp to medium bands in the 3200-3500 cm⁻¹ region orgchemboulder.com. The presence of the tetrazine ring and its N-oxide groups is evidenced by a complex pattern of absorptions in the fingerprint region (below 1600 cm⁻¹). Key vibrations include C=N stretching, N-N stretching, and N-O stretching, which are characteristic of the tetrazine dioxide core.

Table 1: Characteristic Infrared Absorption Bands for this compound and Related Functional Groups

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Amino Group | N-H | 3200 - 3500 | Stretching |

| Amino Group | N-H | 1550 - 1650 | Bending (Scissoring) |

| Tetrazine Ring | C=N | 1600 - 1680 | Stretching |

| N-Oxide | N-O | 1200 - 1350 | Stretching |

Note: The exact frequencies can vary based on the sample's physical state and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring the synthesis of this compound. The formation of the tetrazine ring and its subsequent oxidation result in a highly conjugated system with distinct chromophores that absorb light in the UV and visible regions. The intense color of many tetrazine compounds is a direct result of these electronic transitions mdpi.com.

The synthesis of this compound involves the oxidation of 3,6-diamino-1,2,4,5-tetrazine researchgate.net. The precursor, 3,6-diamino-1,2,4,5-tetrazine, is typically a vibrant red compound. As the oxidation reaction proceeds to form the N-oxide, a noticeable color change occurs, which can be quantitatively tracked using UV-Vis spectroscopy rsc.org. By monitoring the disappearance of the reactant's characteristic absorption peak and the appearance of the product's peak at a different wavelength, the reaction kinetics and endpoint can be determined accurately nih.gov. This method is highly sensitive and allows for real-time analysis of the reaction progress nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. Through the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, a complete picture of the molecule's atomic connectivity and electronic environment can be assembled.

Proton (¹H) NMR spectroscopy is used to confirm the presence and environment of hydrogen atoms in the molecule. For this compound, the only protons are those of the two amino (-NH₂) groups. Due to the symmetrical nature of the molecule, both amino groups are chemically equivalent.

Therefore, the ¹H NMR spectrum is expected to show a single resonance signal corresponding to the four equivalent protons. The chemical shift of amino protons can vary widely (typically δ 1-5 ppm) and is highly dependent on factors such as solvent, concentration, and temperature, often appearing as a broad signal due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange orgchemboulder.com. The integration of this signal should correspond to four protons, confirming the presence of the two -NH₂ groups.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. In this compound, the molecule's symmetry renders the two carbon atoms of the tetrazine ring chemically equivalent.

As a result, the proton-decoupled ¹³C NMR spectrum is expected to display a single signal chemistrysteps.com. The chemical shift of this signal is influenced by the surrounding nitrogen-rich environment, including the direct attachment to three nitrogen atoms and the electron-withdrawing effects of the N-oxide groups. For related 3,6-disubstituted-1,2,4,5-tetrazines, the ring carbons typically resonate in the downfield region of the spectrum, often between δ 155 and 170 ppm rsc.orgnih.gov. The specific shift for this compound would be a key identifier for the carbon framework of the molecule.

Table 2: Expected ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -NH₂ | 1 - 5 | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. |

Given that the molecule consists of 75% nitrogen by atom count (excluding hydrogens), Nitrogen-15 (¹⁵N) NMR spectroscopy is an exceptionally informative technique for its characterization. It allows for the direct observation of the different nitrogen environments within the molecule, providing unambiguous evidence for its structure huji.ac.il. The low natural abundance and lower gyromagnetic ratio of ¹⁵N often require isotopic enrichment or specialized pulse sequences for detection northwestern.edu.

The structure of this compound contains three distinct nitrogen environments:

Exocyclic Amino Nitrogens (-NH₂): Two equivalent nitrogens of the amino groups.

Ring Nitrogens (N-Oxide): Two equivalent nitrogens (N1, N4) bonded to oxygen.

Ring Nitrogens (N-N): Two equivalent nitrogens (N2, N5) situated between the N-oxide nitrogen and a carbon atom.

Each of these environments will produce a separate signal in the ¹⁵N NMR spectrum. N-oxidation is known to cause large upfield shifts for the oxidized nitrogen atom researchgate.net. Therefore, the N1 and N4 signals are expected to be significantly shifted compared to the N2 and N5 signals. Furthermore, ¹⁵N NMR is a valuable tool for tracking reactions involving nitrogen-containing compounds, such as the nitration or oxidation of tetrazine derivatives, by monitoring the disappearance of reactant signals and the emergence of product signals in real-time rsc.org.

Table 3: Predicted ¹⁵N NMR Chemical Environments and Expected Signals

| Nitrogen Position | Environment | Expected Number of Signals | Predicted Chemical Shift Range (δ, ppm vs. CH₃NO₂) |

|---|---|---|---|

| N3a, N6a | Exocyclic Amino (-NH₂) | 1 | -300 to -340 |

| N1, N4 | Ring N-Oxide | 1 | -100 to -150 |

Note: Predicted chemical shift ranges are approximate and based on data for related nitrogen heterocycles. Positive values denote downfield shifts from the reference.

Compound Reference Table

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the molecular weight confirmation of newly synthesized compounds like this compound. researchgate.net This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the compound's molecular weight, thereby verifying the success of its synthesis from its precursor, 3,6-diamino-1,2,4,5-tetrazine (DATZ). researchgate.netgoogle.com

Analysis of the fragmentation pattern, which results from the ionization process within the mass spectrometer, offers valuable insights into the compound's structure and the relative stability of its chemical bonds. While specific fragmentation pathways for this compound are not extensively detailed in the available literature, the fragmentation of energetic heterocyclic compounds typically involves the loss of small, stable gaseous molecules. For this compound, likely fragmentation would include the elimination of nitrogen (N₂) and water (H₂O), reflecting its high nitrogen content and the presence of N-oxide groups.

Molecular Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₄N₆O₂ |

| Molar Mass | 144.09 g/mol |

| Monoisotopic Mass | 144.03957339 Da |

High-Resolution Mass Spectrometry (HRMS) enhances the precision of mass measurement significantly, allowing for the determination of a compound's elemental composition with high confidence. For this compound, HRMS can distinguish its exact mass (144.03957339 Da) from other species that might have the same nominal mass. This capability is crucial for unequivocally confirming the molecular formula C₂H₄N₆O₂.

Beyond structural confirmation, HRMS is a powerful tool for mechanistic elucidation. By analyzing reaction mixtures at various stages, HRMS can identify transient intermediates, byproducts, and degradation products with high accuracy. This allows researchers to map reaction pathways and understand the mechanisms of synthesis or decomposition. While specific mechanistic studies on this compound using HRMS are not detailed in the available literature, this technique remains a key methodology for investigating the formation and reactivity of such energetic materials.

Thermal Analysis Techniques for Decomposition Studies

The study of thermal decomposition is critical for energetic materials, as it defines their stability, safety, and performance. For this compound, thermal analysis techniques are employed to characterize its behavior upon heating. researchgate.netresearchgate.net These methods measure changes in the material's physical and chemical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is a primary technique for assessing the thermal stability of this compound. researchgate.net It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis reveals critical information, such as melting points and decomposition temperatures. For an energetic material, the DSC thermogram is characterized by a strong exothermic peak, indicating the release of a significant amount of energy upon decomposition. Studies confirm that DSC has been used to characterize the thermal behavior of this compound, which is essential for establishing its thermal stability profile. researchgate.netresearchgate.net In related energetic 3,6-disubstituted 1,2,4,5-tetrazines, DSC is used to determine the onset decomposition temperature, a key parameter for evaluating thermal stability. znaturforsch.comrsc.org

Thermogravimetric Analysis (TGA) is often used in conjunction with DSC to provide a comprehensive understanding of thermal decomposition. TGA measures the change in a sample's mass as it is heated over time. The resulting data provides a mass loss profile, which can indicate the temperature ranges over which different decomposition steps occur and the nature of the decomposition products (volatile gases or solid residue). For this compound, a TGA curve would show mass loss corresponding to the release of gaseous products like nitrogen upon decomposition, quantifying the material's decomposition kinetics and residue formation.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For energetic materials, the crystal structure influences key properties such as density, crystal packing, and intermolecular interactions (e.g., hydrogen bonding). This information is vital for understanding the material's sensitivity and performance. The analysis of various tetrazine derivatives by XRD has been crucial in correlating their structure with their properties. znaturforsch.com

Single-Crystal X-ray Diffraction provides the most precise and unambiguous structural data, including bond lengths, bond angles, and torsional angles, which define the exact molecular geometry. While a crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related tetrazine compounds illustrates the detailed insights gained from this method. For example, the crystal structures of other 3,6-disubstituted 1,2,4,5-tetrazines have been determined, revealing details about the planarity of the tetrazine ring and the conformation of its substituents. znaturforsch.com This level of structural detail is essential for computational modeling and for developing structure-property relationships within this class of energetic compounds.

Advanced Computational Tools in Characterization

The characterization of complex molecules like this compound, also known as LAX-112, increasingly relies on sophisticated computational methods. These tools offer insights that complement experimental data, providing a more complete picture of the compound's chemical and physical behavior. Techniques such as Density Functional Theory (DFT) are employed to optimize molecular structures and calculate various properties. ajol.infoscielo.org.za

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

For related tetrazine derivatives, Hirshfeld surface analysis has been instrumental in elucidating the nature and significance of various non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. nih.gov Analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. nih.gov

In computational studies on dimers of this compound using DFT, it has been determined that strong hydrogen bonds are the dominant contributors to the stability of the dimers. ajol.infoscielo.org.za The interaction energies are influenced not only by hydrogen bonding but also by other close contacts. ajol.info The charge redistribution in the formation of these dimers primarily occurs on the adjacent oxygen and hydrogen atoms involved in the hydrogen bonds. ajol.info

A hypothetical Hirshfeld surface analysis of this compound would likely highlight the significant role of hydrogen bonds. The presence of amine (-NH2) groups as hydrogen bond donors and the N-oxide oxygen atoms as potent hydrogen bond acceptors would result in a dense network of these interactions. The analysis would quantify the percentage contribution of various contacts, which can be visualized in a fingerprint plot.

Based on the molecular structure, the expected intermolecular contacts and their potential contributions to the Hirshfeld surface are summarized in the table below.

| Intermolecular Contact Type | Description | Expected Significance |

|---|---|---|

| O···H/H···O | Represents hydrogen bonds between the N-oxide oxygen atoms and the amine hydrogen atoms. | Very High |

| N···H/H···N | Includes contacts between the tetrazine ring nitrogen atoms and amine hydrogens, also contributing to hydrogen bonding. | High |

| H···H | Contacts between hydrogen atoms on neighboring molecules. | Significant |

| N···N | Close contacts between nitrogen atoms of adjacent tetrazine rings. | Moderate |

| C···H/H···C | Interactions involving the carbon atoms of the tetrazine ring and hydrogen atoms. | Low |

| O···N/N···O | Contacts between oxygen and nitrogen atoms of neighboring molecules. | Low |

The insights gained from such computational analyses are vital for understanding the stability, density, and sensitivity of energetic materials like this compound.

Q & A

Q. What are the most efficient synthetic routes for preparing 1,2,4,5-tetrazine derivatives conjugated with heterocyclic systems?

Methodological Answer: A six-step synthesis involving the Pinner reaction and Lawesson’s reagent is widely used. For example, 3,6-bis(4-(1,3,4-thiadiazol-2-yl)phenyl)-1,2,4,5-tetrazine derivatives are synthesized from aromatic carbonitriles, hydrazine hydrate, and Lawesson’s reagent. Key steps include:

Esterification of 4-cyanobenzoic acid.

Formation of hydrazide intermediates.

Cyclization with Lawesson’s reagent to introduce the thiadiazole ring.

This method accommodates both electron-donating and electron-withdrawing groups, yielding symmetrical and unsymmetrical derivatives with fluorescent properties .

Q. How are 1,2,4,5-tetrazine derivatives characterized, and what analytical techniques are critical for structural confirmation?

Methodological Answer: Characterization involves:

- Elemental analysis for purity.

- IR spectroscopy to confirm NH2 and tetrazine ring vibrations (e.g., 1600–1650 cm<sup>−1</sup> for C=N stretching).

- NMR (<sup>1</sup>H/<sup>13</sup>C) to resolve aromatic protons and linker groups (e.g., 1,4-phenylene protons at δ 7.8–8.2 ppm).

- DSC/TGA for thermal stability analysis (decomposition >200°C for most derivatives) .

Contradiction Note:

Some studies report discrepancies in oxidation steps. For example, acetic acid/sodium nitrite replaces nitrogen dioxide/N-methylpyrrolidone in BTATz synthesis, altering reaction kinetics but not final product integrity .

Advanced Research Questions

Q. How do π-conjugation and heterocyclic linkers influence the fluorescent properties of 1,2,4,5-tetrazine derivatives?

Methodological Answer: Extended π-conjugation via 1,4-phenylene linkers enhances fluorescence quantum yields (ΦF = 0.15–0.35). Thiadiazole rings red-shift emission (λmax ~460 nm) compared to oxadiazole analogs (λmax ~420 nm). Computational studies (DFT/B3LYP) reveal HOMO-LUMO gaps correlate with experimental λmax values .

Q. What mechanistic insights explain the reactivity of 1,2,4,5-tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions?

Methodological Answer: The electron-deficient tetrazine core reacts with strained dienophiles (e.g., trans-cyclooctenes) via IEDDA. Kinetic studies show second-order rate constants (k2 = 10–100 M<sup>−1</sup>s<sup>−1</sup> in water). Substituents like amino groups lower LUMO energy, accelerating cycloaddition. Computational modeling (MP2/cc-pVTZ) predicts regioselectivity in unsymmetrical derivatives .

Q. How does nitration affect the stability and energetic performance of 3,6-diamino-1,2,4,5-tetrazine derivatives?

Methodological Answer: Nitration with HNO3/Ac2O introduces nitro groups at triazole positions, increasing density (1.85–1.92 g/cm<sup>3</sup>) and detonation velocity (Dv = 8.5–9.0 km/s). However, nitro derivatives exhibit reduced thermal stability (Tdec drops from 220°C to 180°C). Impact sensitivity (IS >15 J) correlates with hydrogen-bonding disruption .

Q. What computational methods are used to predict the physicochemical properties of 1,2,4,5-tetrazine frameworks?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.